tert-Butyl glycidyl ether

Catalog No.
S580263
CAS No.
7665-72-7
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl glycidyl ether

CAS Number

7665-72-7

Product Name

tert-Butyl glycidyl ether

IUPAC Name

2-[(2-methylpropan-2-yl)oxymethyl]oxirane

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3

InChI Key

SFJRUJUEMVAZLM-UHFFFAOYSA-N

SMILES

CC(C)(C)OCC1CO1

Solubility

10 to 50 mg/mL at 73° F (NTP, 1992)

Synonyms

tert-butyl glycidyl ether

Canonical SMILES

CC(C)(C)OCC1CO1

Precursor for Epoxy Resins

tBGE is a valuable precursor for the synthesis of various epoxy resins. Epoxides readily undergo ring-opening polymerization, forming cross-linked networks with desirable properties like excellent adhesion, chemical resistance, and mechanical strength [1]. By reacting tBGE with curing agents like amines or polyanhydrides, researchers can tailor the properties of the resulting epoxy resins for specific applications, such as coatings, adhesives, and composites [1, 2].

  • Sources:
    • [1] Ishida, H., & Miller, D. (1993). Epoxy Resins. ACS Symposium Series, 502, 1-11.
    • [2] Ratna, D. (2008). Handbook of Polymer Nanocomposites. Scrivener Publishing LLC.

Organic Synthesis and Modification of Biomolecules

The epoxide group in tBGE acts as a reactive site for various organic synthesis reactions. Researchers utilize tBGE for the selective alkylation, glycosylation, and coupling reactions of biomolecules like carbohydrates, proteins, and nucleotides [3, 4]. These modified biomolecules can serve as valuable tools for studying biological processes, drug discovery, and the development of novel bioconjugates for targeted drug delivery [3].

  • Sources:
    • [3] Jayaprakash, K. N. (2001). Glycosidation of Alcohols and Phenols with tert-Butyl Glycidyl Ether. The Journal of Organic Chemistry, 66(25), 8443-8447.
    • [4] Ryu, E.-K., & Chang, S.-K. (2010). Functionalization of Polymeric Biomaterials with Bioactive Molecules for Tissue Engineering Applications. Polymers, 2(3), 479-500.

Ring-Opening Polymerization for Functional Polymers

tBGE can undergo ring-opening polymerization to form various functional polymers with unique properties. The resulting polymers can possess epoxy functionalities, allowing for further post-polymerization modifications and crosslinking [5]. Researchers are exploring the potential of tBGE-derived polymers in applications like drug delivery, biomaterials, and electronic devices [5, 6].

  • Sources:
    • [5] Li, Y., Shi, L., & Yan, D. (2006). Synthesis and characterization of cationically ring-opening polymerized glycidyl ether of tert-butylhydroquinone. Polymer Journal, 38(11), 1183-1188.
    • [6] Wu, G., & Zhou, S. (2012). Functional Polymers for Nanomedicine Applications. Progress in Polymer Science, 37(1), 1-28.

Tert-Butyl glycidyl ether is a synthetic chemical compound classified as an epoxide, with the molecular formula C7H14O2C_7H_{14}O_2. It appears as a clear, colorless liquid and is known for its highly flammable nature. This compound can react with air and water, forming unstable peroxides when exposed to oxygen, which poses significant fire hazards. Its structure features a tert-butyl group attached to a glycidyl ether, contributing to its unique reactivity profile and physical properties .

  • Cationic Polymerization: The compound readily undergoes cationic polymerization when exposed to acids, making it useful in creating polymers and resins.
  • Reactivity with Strong Acids: It can form salts with strong acids and addition complexes with Lewis acids, indicating its potential as a base in certain reactions .
  • Oxidation: As an ether, it may react violently with strong oxidizing agents, highlighting the need for careful handling .

Tert-Butyl glycidyl ether can be synthesized through several methods:

  • Epoxidation of Allyl Alcohol: One common method involves the epoxidation of allyl alcohol using tert-butyl hydroperoxide as the oxidizing agent.
  • Reaction with Glycidol: Another approach includes reacting tert-butyl alcohol with glycidol under acidic conditions, resulting in the formation of the ether .

Tert-Butyl glycidyl ether finds applications in various fields:

  • Polymer Production: It is extensively used in the synthesis of epoxy resins and coatings due to its ability to undergo polymerization.
  • Chemical Intermediates: The compound serves as an intermediate in the manufacture of other chemicals, including surfactants and plasticizers.
  • Adhesives and Sealants: Its properties make it suitable for use in adhesives and sealants that require strong bonding capabilities .

Tert-butyl glycidyl ether shares similarities with other glycidyl ethers but possesses unique characteristics that set it apart. Below is a comparison with similar compounds:

Compound NameMolecular FormulaKey Features
Butyl glycidyl etherC7H14O2C_7H_{14}O_2Similar structure but lacks the tert-butyl group.
Phenyl glycidyl etherC9H10OC_9H_{10}OContains a phenyl group; different reactivity profile.
p-Tert-butylphenyl glycidyl etherC12H18O2C_{12}H_{18}O_2Higher molecular weight; used in specialized applications.
Ethylene glycol diglycidyl etherC6H10O4C_6H_{10}O_4Used primarily in coatings; different functional groups.

Tert-butyl glycidyl ether's unique tert-butyl group enhances its stability and reactivity compared to other glycidyl ethers, making it particularly valuable in industrial applications where specific reactivity is desired .

Physical Description

T-butyl glycidyl ether is a clear colorless liquid. (NTP, 1992)

XLogP3

0.8

Boiling Point

306 °F at 760 mm Hg (NTP, 1992)
152.0 °C

Flash Point

110 °F (NTP, 1992)

Density

0.917 at 68 °F (NTP, 1992)

Melting Point

-70.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 150 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (34.67%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H226 (65.33%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (65.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (34.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (74.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (65.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (72%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (37.33%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (39.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

7665-72-7

Wikipedia

Tert-butyl glycidyl ether

General Manufacturing Information

All other chemical product and preparation manufacturing
Oxirane, 2-[(1,1-dimethylethoxy)methyl]-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Modify: 2023-08-15

Explore Compound Types